molecular formula C10H7BrN6O5 B11513919 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B11513919
M. Wt: 371.10 g/mol
InChI Key: SNCBMDYFEIMYHZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Bromination and Nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively, under controlled conditions.

    Acetylation: The final step involves the acetylation of the triazole derivative with 3-nitroaniline in the presence of acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like sodium azide, thiourea.

Major Products

    Oxidation: Nitroso derivatives, hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro and bromo groups may play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-1H-1,2,4-triazol-1-yl)-N-phenylacetamide
  • 2-(3-Nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide

Uniqueness

2-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide is unique due to the presence of both bromo and nitro groups on the triazole ring, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C10H7BrN6O5

Molecular Weight

371.10 g/mol

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C10H7BrN6O5/c11-9-13-10(17(21)22)14-15(9)5-8(18)12-6-2-1-3-7(4-6)16(19)20/h1-4H,5H2,(H,12,18)

InChI Key

SNCBMDYFEIMYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br

Origin of Product

United States

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